(-)-Chaetominine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-10-methyl-13-(4-oxoquinazolin-3-yl)-8,11-diazatetracyclo[6.6.1.02,7.011,15]pentadeca-2,4,6-triene-9,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-12-18(27)26-16-9-5-3-7-14(16)22(30)10-17(20(29)25(12)21(22)26)24-11-23-15-8-4-2-6-13(15)19(24)28/h2-9,11-12,17,21,30H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEURDGODABUDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C3N1C(=O)C(CC3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Origin and Fungal Isolation of Chaetominine
Discovery from Endophytic Microorganisms
The initial identification and isolation of (-)-Chaetominine came from studies focusing on endophytic fungi as producers of bioactive compounds. Researchers have successfully isolated this compound from at least two different genera of fungi, Chaetomium and Aspergillus.
This compound was first characterized from the solid-substrate culture of Chaetomium sp. IFB-E015. nih.gov This endophytic fungus was itself isolated from the leaves of the plant Adenophora axilliflora. nih.gov The compound, initially named chaetominine (B1668568) after the producing fungus, was identified as a cytotoxic alkaloid with a previously undescribed chemical framework. nih.govresearchgate.net Its structure was determined through spectral data analysis and confirmed by single-crystal X-ray diffraction. nih.gov
Subsequent research has shown that this compound is also produced by other fungal species. Notably, it has been isolated from Aspergillus fumigatus strain CY018. nih.govresearchgate.net This finding indicates that the capability to synthesize this complex alkaloid is not limited to the Chaetomium genus. Studies on A. fumigatus CY018 have focused on methods to efficiently recover the compound from the fungal mycelia, highlighting its potential for further investigation. nih.gov
Ecological and Biological Context of Producer Fungi
The fungi responsible for producing this compound, such as Chaetomium and Aspergillus species, occupy specific ecological niches. As endophytes, they exist in a symbiotic or commensal relationship with their host plants. mdpi.com This close association is believed to play a role in the production of diverse secondary metabolites, which may offer a protective advantage to the host plant against pathogens or herbivores.
Chaetomium species are commonly found in various environments, including soil and on cellulose-containing materials, where they act as decomposers. inspq.qc.caresearchgate.net Their role as endophytes is a source of biologically active compounds. nih.govnih.gov Similarly, Aspergillus fumigatus is a widespread saprophytic fungus, playing a crucial role in nutrient cycling by decomposing organic matter. cmu.ac.th Fungi, in general, are integral to ecosystem health, functioning as decomposers, nutrient cyclers, pathogens, and mutualists. dartmouth.edunih.gov The production of potent alkaloids like this compound is a facet of the complex chemical ecology of these microorganisms.
Interactive Data Tables
Table 1: Research Findings on the Isolation of this compound
| Producing Fungus | Strain ID | Host Plant (if applicable) | Key Finding |
| Chaetomium sp. | IFB-E015 | Adenophora axilliflora | First isolation and characterization of this compound. nih.gov |
| Aspergillus fumigatus | CY018 | Not specified | Confirmed as a producer of this compound. nih.govresearchgate.net |
Advanced Structural Elucidation and Stereochemical Assignment of Chaetominine
Spectroscopic Characterization Methodologies
The initial characterization of (-)-Chaetominine relied on a suite of spectroscopic methods to piece together its intricate structure. These techniques provided foundational information on the molecular formula, functional groups, and the connectivity of atoms within the molecule.
High-field Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in assembling the two-dimensional structure of this compound. researchgate.net One-dimensional (1D) ¹H and ¹³C NMR experiments provided a complete count of the proton and carbon atoms and offered initial clues about their chemical environments. tandfonline.com
Detailed analysis of two-dimensional (2D) NMR spectra was crucial for establishing the connectivity of the molecular skeleton.
Correlation SpectroscopY (COSY): ¹H-¹H COSY experiments revealed proton-proton coupling networks, allowing for the connection of adjacent protons and the delineation of individual spin systems within the molecule. acs.orgacs.org
Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments were instrumental in determining the relative stereochemistry of the molecule. mdpi.com These spectra identify protons that are close to each other in space, regardless of whether they are connected through bonds. Key NOESY correlations, such as the one observed between H-2 and HO-3, H-11, and H-14, were critical in confirming the relative configuration of the stereocenters. acs.orgresearchgate.net
Some resonance lines in the ¹H and ¹³C NMR spectra were observed to be very broad. This phenomenon has been attributed to slow rotation around the C14-N bond, a characteristic feature also noted in derivatives of the compound. acs.org
¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
|---|---|---|
| 2 | 82.3 | - |
| 3 | 76.3 | - |
| 4 | 136.6 | - |
| 5 | 124.8 | - |
| 6 | 125.3 | - |
| 7 | 129.7 | 7.65 (d, J = 8.0) |
| 8 | 114.2 | - |
| 9 | 138.6 | - |
| 10 | 171.8 | - |
| 11 | 59.4 | - |
| 12 | 13.9 | - |
| 13 | 38.1 | - |
| 14 | 49.9 | - |
| 15 | 159.8 | - |
| 17 | 165.3 | - |
| 18 | 121.0 | - |
| 19 | 126.3 | 11.22 (s, 19-NH) |
| 20 | 127.1 | - |
| 21 | 134.5 | 7.38 (d, J = 8.0) |
| 22 | 127.0 | 7.13 (ddd, J = 8.0, 7.0, 1.5) |
| 23 | 146.6 | 7.00 (ddd, J = 8.0, 7.0, 1.5) |
| 24 | 147.3 | 7.41 (d, J = 8.0) |
Data sourced from tandfonline.com
High-Resolution Mass Spectrometry (HRMS), particularly using electrospray ionization (ESI-MS), was employed to determine the precise molecular weight and elemental composition of this compound. trdizin.gov.trnih.gov This technique provides an exact mass measurement, which allows for the calculation of a unique molecular formula. uni-rostock.de The positive-ion mode HRESIMS of this compound showed quasimolecular ion peaks at m/z 403.1404 [M+H]⁺ and 425.1209 [M+Na]⁺. researchgate.net This data unequivocally established the molecular formula as C₂₁H₁₈N₄O₄, which was consistent with the data obtained from ¹H and ¹³C NMR spectroscopy. researchgate.net
HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 403.1401 | 403.1404 |
| [M+Na]⁺ | 425.1220 | 425.1209 |
Data sourced from researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided crucial information about the functional groups and electronic properties of the molecule. researchgate.netmdpi-res.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound displayed characteristic absorption bands indicating the presence of key functional groups. rsc.orgresearchgate.net Strong absorptions are typically observed for hydroxyl (-OH) groups, amide carbonyl (C=O) groups within the lactam rings, and N-H bonds. sketchy.com The presence of these functional groups was later confirmed by other spectroscopic methods.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule. msu.edu The absorption maxima for this compound are indicative of its chromophores, which include the quinazolinone and indole (B1671886) ring systems. Conjugation within these aromatic systems influences the wavelengths of light absorbed. msu.edu
X-ray Crystallography for Molecular Structure Confirmation
While spectroscopic methods were powerful in proposing a structure, single-crystal X-ray diffraction analysis provided the ultimate confirmation of the molecular structure and relative stereochemistry of this compound. figshare.comresearchgate.netnih.gov Researchers successfully obtained colorless, transparent single crystals suitable for analysis. acs.org
The X-ray analysis offered an unambiguous three-dimensional model of the molecule, confirming the connectivity and the relative arrangement of atoms in space that had been deduced from NMR data. acs.orgmdpi.com A notable finding from the crystallographic study was that this compound co-crystallized with a molecule of methanol, which was connected via a stable intermolecular hydrogen bond to the 3-hydroxy group. acs.org This solvent co-crystallization explained the observation that the crystals turned to a white powder upon removal from the mother liquor due to the evaporation of the methanol. acs.org The final analysis was accomplished in a sealed capillary to prevent this evaporation. acs.org
Determination of Absolute Stereochemistry
With the relative stereochemistry established, the final structural challenge was to determine the absolute configuration of the chiral centers. This was accomplished using a classic chemical degradation and analysis method.
The absolute configuration of this compound was elucidated using Marfey's method. acs.orgfigshare.comresearchgate.net This established technique is used to determine the absolute stereochemistry of amino acids. mdpi.com The process involves the acidic hydrolysis of the parent molecule to break it down into its constituent amino acid building blocks. nih.gov In the case of this compound, a modified tripeptide alkaloid, this hydrolysis releases its amino acid components. nih.gov
The resulting amino acid mixture was then derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (Marfey’s reagent). This chiral reagent reacts with the primary amine of the amino acids to form diastereomers. These diastereomers can then be separated and identified using chromatographic techniques like HPLC. By comparing the retention times of the derivatives from the natural product with those of authentic D- and L-amino acid standards, the absolute stereochemistry of the original amino acids in the peptide can be assigned. mdpi.com This analysis confirmed that this compound is constructed from D-tryptophan and L-alanine precursors. nih.gov
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the stereochemical features of chiral molecules. bath.ac.uk It measures the differential absorption of left and right circularly polarized light by a sample as a function of wavelength. creative-proteomics.comlu.se This differential absorption arises from the molecule's chirality, making CD an invaluable tool for assessing the absolute configuration of natural products. bath.ac.ukcreative-proteomics.com
The application of CD spectroscopy extends to studying the conformation of molecules in solution. nih.gov This is particularly relevant for flexible molecules where understanding the preferred spatial arrangement of different parts of the molecule is crucial. Time-resolved circular dichroism (TRCD) further allows for the study of dynamic chiral properties. lu.se
Emerging Techniques in Complex Natural Product Structural Elucidation
The field of structural elucidation is continually evolving, with new techniques offering unprecedented levels of detail and overcoming the limitations of traditional methods. taylorandfrancis.comanu.edu.au
Microcrystal Electron Diffraction (MicroED) has recently emerged as a transformative technique for determining the three-dimensional structures of small molecules and complex natural products from nanocrystals. nih.govhhu.de This cryo-electron microscopy (cryoEM) method utilizes an electron beam to collect diffraction data from crystals that are billions of times smaller than those required for conventional single-crystal X-ray diffraction (SXRD). hhu.dechemrxiv.org
A significant advantage of MicroED is its ability to analyze samples that are too small or imperfect for X-ray crystallography. nih.govhhu.de This is particularly beneficial in natural product research, where compounds are often isolated in minute quantities. hhu.de Furthermore, MicroED can be used to analyze individual crystals within a heterogeneous mixture, streamlining the process of structure elucidation from complex biological extracts. researchgate.net Recent advancements have even demonstrated the potential for determining the absolute stereochemistry of novel natural products using MicroED. chemrxiv.org The technique has been successfully applied to determine the structures of various powdered co-crystals that could not be analyzed by traditional solution crystallization methods. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. jeolusa.com While experimental NMR data provides a wealth of information, its interpretation can be complex, especially for intricate molecules. Computational methods for predicting NMR chemical shifts have become an indispensable tool to aid in this process. nih.govresearchgate.net
These approaches, often based on Density Functional Theory (DFT), can calculate the NMR shielding constants for a given molecular structure. researchgate.net By comparing the predicted chemical shifts with the experimental data, chemists can validate proposed structures and assign the correct stereochemistry. nih.govresearchgate.net The DP4+ probability analysis is a prominent statistical method used to determine the most likely stereoisomer by comparing experimental NMR data with computationally predicted values for all possible isomers. nih.gov
Machine learning (ML) and deep learning algorithms are also being increasingly employed to predict NMR chemical shifts with high accuracy and speed. researchgate.netarxiv.orgnih.gov These models are trained on large databases of known compounds and their experimental NMR spectra. researchgate.netnih.gov Such computational tools are not only crucial for stereochemical assignment but also for conformational analysis of flexible molecules in solution. nih.gov The accurate prediction of chemical shifts, including both ¹H and ¹³C, provides a powerful, unbiased check on structural assignments. acdlabs.comnih.gov
Total Synthesis Strategies for Chaetominine
Retrosynthetic Analyses and Strategic Disconnections
The design of a total synthesis for a complex molecule like (-)-Chaetominine begins with retrosynthetic analysis, a process of deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inwikipedia.org For this compound, a key strategic disconnection simplifies the hexacyclic core. rsc.org The primary retrosynthetic approach envisions disconnecting the pyrrolo[2,3-b]indole (B14758588) ring system. rsc.org
This strategy hinges on the idea of forming the central tricyclic core late in the synthesis from a more linear precursor. rsc.org The target molecule, this compound (1), is traced back to the quinazolinone tripeptide (2). This key disconnection simplifies the intricate fused ring system into a more manageable peptide-like chain. The forward-thinking plan is that this precursor could then undergo a cascade reaction sequence to form the complex core in a single, efficient operation. rsc.org This approach is considered ambitious because it aims to construct the challenging tricyclic core through an epoxidative cyclization from the tryptophan-derived dipeptide. rsc.org
**4.2. Development of Diverse Synthetic Methodologies
Chemists have developed several distinct routes to this compound, showcasing a range of strategies from highly concise pathways to enantioselective methods starting from natural amino acids.
Development of Diverse Synthetic Methodologies
| Synthetic Route | Number of Steps | Overall Yield | Key Feature |
| Huang, et al. | 4 | 33.4% | One-pot cascade cyclization rsc.orgrsc.org |
| Papeo, et al. | 9 | 9.3% | NCS-mediated N-acyl cyclization nih.gov |
| Snider, et al. | 7 (from intermediate) | 22% | δ-lactam construction via DMAP nih.gov |
Enantioselective Approaches (e.g., from D-tryptophan or L-tryptophan precursors)
The absolute stereochemistry of this compound has been a central focus of its synthesis. As the natural product is a modified tripeptide containing a D-tryptophan residue, many syntheses utilize this amino acid as a chiral starting material. nih.gov
Conversely, a five-step synthesis commencing from L-tryptophan has also been successfully developed. rsc.org This approach is significant because it demonstrates that the hexacyclic alkaloid can be synthesized from the more common L-amino acid. The synthesis relies on a tandem C3/C14 syn-selective epoxidation followed by an annulative ring-opening reaction and a regioselective epimerization at the C14 position. rsc.org This work provides insight into how the configuration of L-tryptophan might be inverted during the natural biosynthetic pathway of this compound. rsc.org
Protecting Group-Free Synthesis Tactics
The four-step synthesis is a prime example of this efficient approach, avoiding the use of any protecting groups throughout the sequence. rsc.orgnih.gov Similarly, a nine-step synthesis from D-tryptophan methyl ester was designed to be devoid of protective groups by introducing the stable quinazolinone moiety at the very beginning of the synthetic sequence. nih.gov These tactics represent a highly efficient and "green" approach to chemical synthesis by minimizing steps and waste. univ-amu.fr
**4.3. Key Transformations and Reaction Sequences
The construction of the dense polycyclic core of this compound has inspired the use of powerful and elegant chemical reactions.
Key Transformations and Reaction Sequences
Cascade Indole (B1671886) Epoxidation – Epoxide Ring-Opening Cyclization – Lactamization
A cornerstone of the highly efficient four-step total synthesis is a one-pot cascade reaction sequence. rsc.orgnih.gov This key transformation converts the linear quinazolinone tripeptide precursor directly into the final hexacyclic structure of this compound. rsc.org
The cascade is initiated by the epoxidation of the indole ring within the tryptophan residue. rsc.org This is followed by an intramolecular, nucleophilic attack from the adjacent amide nitrogen onto the newly formed epoxide. This epoxide ring-opening cyclization forges a new carbon-nitrogen bond and establishes the pyrrolo[2,3-b]indole core. The sequence concludes with a final lactamization step, closing the δ-lactam ring and completing the intricate architecture of the natural product. rsc.org Accomplishing three distinct and complex transformations in a single pot without isolating intermediates represents a highly efficient method for generating molecular complexity. rsc.orgnih.gov
N-Acyl Cyclization Reactions
A pivotal challenge in the synthesis of this compound is the construction of its tetracyclic core, specifically the tetrahydro-1H-pyrido[2,3-b]indole moiety. One notable strategy employs an N-acyl cyclization reaction directly onto the indole ring. In a total synthesis starting from D-tryptophan methyl ester, a key step involves an N-chlorosuccinimide (NCS)-mediated N-acyl cyclization. nih.gov This reaction constructs the critical tricyclic system of the molecule. nih.gov This specific cyclization is an unprecedented approach for forging the a-c tricyclic ring system, demonstrating a novel pathway to this class of alkaloids. nih.gov The reaction proceeds by activating the indole ring for an intramolecular nucleophilic attack by the amide nitrogen, facilitated by the electrophilic chlorine source.
Quinazolinone Ring Construction
One efficient approach involves the early-stage introduction of the quinazolinone ring. For instance, a nine-step synthesis begins by coupling D-tryptophan methyl ester with a pre-formed quinazolinone precursor in the very first step. nih.gov This strategy avoids the need for protecting groups on the quinazolinone nitrogen throughout the subsequent steps. nih.gov
Conversely, late-stage construction offers a different set of advantages. A highly concise, four-step total synthesis utilizes a nitro group as a latent form of the amine required for the quinazolinone ring. rsc.org In the final step, the nitro group is reduced, and the resulting amine participates in a one-pot reaction sequence to construct the quinazolinone ring, completing the synthesis of this compound. rsc.org This redox-economical approach is notable for its efficiency and protecting-group-free nature. rsc.org Another synthesis also employed a late-stage formation of the quinazolinone ring as one of the final steps in a seven-step sequence from a key tricyclic intermediate. nih.govnih.gov
Generally, the synthesis of the 4(3H)-quinazolinone core is a well-established field in organic chemistry. nih.govnih.gov Common methods include the condensation of anthranilic acid with formamide (B127407) or the reaction of anthranilamides with various reagents. nih.gov Other modern approaches involve metal-catalyzed reactions and microwave-assisted syntheses to improve yields and reaction conditions. researchgate.net The choice of strategy—whether to incorporate this moiety early or late in the synthesis—depends on the compatibility of the quinazolinone ring with the reaction conditions required for subsequent transformations.
Comparative Analysis of Synthetic Yields and Stereoselectivity
Stereoselectivity is paramount in synthesizing complex natural products. In the nine-step synthesis, excellent stereocontrol is observed in the penultimate and final steps. nih.gov An oxidation of a tetracyclic intermediate using an oxaziridine (B8769555) yields only one of the four possible diastereoisomers. nih.gov Subsequently, a reduction step proceeds with complete stereocontrol, which is attributed to the conformational constraints of the ring system, forcing the formation of the more stable cis-fused ring junction. nih.gov
The following table provides a comparative overview of the different synthetic strategies for this compound.
| Synthetic Strategy | Number of Steps | Overall Yield | Key Features |
| Huang, et al. rsc.org | 4 | 33.4% | One-pot quinazolinone formation; protecting-group-free. |
| Battistuzzi, et al. nih.gov | 9 | 9.3% | Early-stage quinazolinone introduction; NCS-mediated N-acyl cyclization; high stereoselectivity in late stages. |
| Snider & Wu nih.govnih.gov | 7 (from intermediate) | 22% | Late-stage quinazolinone construction; δ-lactam formation via catalytic DMAP. |
Biosynthesis of Chaetominine and Metabolic Engineering
Proposed Biosynthetic Precursors and Pathways
The biosynthesis of (-)-chaetominine is thought to originate from three primary building blocks: L-alanine, anthranilic acid, and D-tryptophan. researchgate.netscispace.com The proposed pathway involves the sequential assembly of these precursors into a tripeptide intermediate, which then undergoes a series of complex chemical modifications to yield the final hexacyclic structure. researchgate.netnih.gov
Roles of L-Alanine, Anthranilic Acid, and D-Tryptophan
The structural framework of this compound is a modified tripeptide, incorporating D-tryptophan, L-alanine, and anthranilic acid. nih.govrsc.org It is speculated that D-tryptophan is formed through the epimerization of the more common L-tryptophan. researchgate.net The incorporation of these specific amino acids is a critical determinant of the final complex structure of the alkaloid. scispace.com Feeding experiments with these precursors in cultures of the producing fungus, Aspergillus fumigatus CY018, have been shown to significantly increase the yield of this compound, supporting their role as key biosynthetic precursors. scispace.comresearchgate.net
Tripeptide Formation and Subsequent Transformations
The proposed biosynthesis begins with the formation of a tripeptide from the precursor amino acids. researchgate.netnih.gov This process is likely mediated by a non-ribosomal peptide synthetase (NRPS) enzyme, which is common in fungal secondary metabolite biosynthesis. nih.govacs.orgnih.gov Following the assembly of the linear or cyclic tripeptide, a series of enzymatic reactions, including oxidations and cyclizations, are thought to occur to construct the complex, strained tetracyclic framework of this compound. researchgate.netrsc.orgcore.ac.uk One of the key steps is the formation of the δ-lactam ring, a challenging synthetic transformation that highlights the efficiency of the enzymatic machinery. nih.gov
Elucidation of Key Enzymatic Steps
Research into the biosynthesis of this compound has identified the shikimate pathway as a crucial metabolic route for the production of one of its key precursors, anthranilic acid. jmb.or.krjmb.or.kr Several enzymes within this pathway have been characterized for their role in regulating the flux of metabolites towards this compound synthesis.
Involvement of the Shikimate Pathway
The shikimate pathway is a seven-step metabolic route used by various microorganisms and plants to synthesize aromatic amino acids, including tryptophan. wikipedia.org In the context of this compound biosynthesis, this pathway is essential for producing chorismate, the direct precursor to anthranilate. nih.govjmb.or.krjmb.or.kr Studies have confirmed that the early steps of the this compound biosynthetic pathway involve the shikimate pathway. jmb.or.krjmb.or.kr Enhancing the metabolic flow through this pathway has been a key strategy in efforts to increase this compound production. researchgate.netresearchgate.net
Characterization of 3-Deoxy-arabino-heptulosonate-7-phosphate Synthase (DAHP) Activity
The first committed step of the shikimate pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase or DHS). nsf.gov This enzyme has been identified as a key control point in the biosynthesis of this compound. jmb.or.krjmb.or.kr Research has shown that the activity of DAHP synthase is significantly increased during the fermentation process, and its upregulation is correlated with enhanced this compound production. researchgate.netjmb.or.krresearchgate.net For instance, supplementation of fermentation media with ammonium (B1175870) acetate (B1210297) led to a 52.6% increase in DAHP synthase activity compared to non-treated groups. jmb.or.kr Similarly, the co-addition of Ca2+ and Al3+ ions improved the activity of DAHPs by 3.58-fold. nih.gov
Chorismate Synthase (CS) and Anthranilate Synthase (TrpC) Contributions
Following the action of DAHP synthase and subsequent enzymes in the shikimate pathway, chorismate is produced. wikipedia.org Chorismate synthase (CS) is the enzyme responsible for the formation of chorismate. wikipedia.org From chorismate, anthranilate synthase (TrpC) catalyzes the formation of anthranilate, a direct precursor for this compound. nih.govwikipedia.org The transcriptional levels of the genes encoding these enzymes, cs and trpC, have been shown to be upregulated in response to strategies aimed at increasing this compound yield, such as the addition of metal ions or precursor feeding. jmb.or.krresearchgate.netnih.gov For example, the co-addition of Ca2+ and Al3+ upregulated the transcription levels of cs and trpC by 5.58- and 6.99-fold, respectively. nih.gov This indicates their critical role in supplying the necessary building blocks for the biosynthesis of this complex alkaloid.
Genetic Regulation of Biosynthesis
The production of this compound is intricately controlled by a hierarchical network of regulatory genes, including global regulators and pathway-specific transcription factors. These elements work in concert to modulate the expression of the biosynthetic gene cluster responsible for the synthesis of this complex alkaloid.
Investigation of Global Regulators (e.g., laeA)
Global regulators in fungi are master switches that influence the expression of multiple secondary metabolite gene clusters. In the context of chaetominine (B1668568) biosynthesis, the protein LaeA has been identified as a key global regulator. nih.govnih.gov LaeA, a methyltransferase-domain-containing protein, is known to affect chromatin remodeling, thereby activating silent or poorly expressed gene clusters. nih.gov
Studies have shown that the expression of laeA is significantly upregulated during chaetominine production under certain conditions. For instance, the addition of ammonium acetate to the culture of the producing fungus, Aspergillus fumigatus CY018, led to a notable increase in the transcript levels of laeA. jmb.or.krjmb.or.kr Similarly, the co-addition of calcium (Ca²⁺) and aluminum (Al³⁺) ions also resulted in the upregulation of laeA expression. researchgate.netresearchgate.net This suggests that these external stimuli may enhance chaetominine production, at least in part, by activating this global regulator.
Another significant global regulator implicated in chaetominine biosynthesis is the homeobox transcription factor HbxA. asm.orgplos.orgasm.orgnih.gov Research on Aspergillus fumigatus has demonstrated that the deletion of the hbxA gene leads to a significant decrease in the production of chaetominine. asm.org This finding underscores the broad regulatory scope of HbxA on secondary metabolism in this fungus. asm.orgplos.orgasm.orgnih.govdntb.gov.ua
Transcriptional Analysis of Biosynthetic Genes
The biosynthesis of this compound is hypothesized to proceed via the shikimate pathway, involving key enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), chorismate synthase (CS), and anthranilate synthase (TrpC). jmb.or.krjmb.or.kr Transcriptional analysis of the genes encoding these enzymes (dahp, cs, and trpC) has provided valuable insights into the regulatory mechanisms at the gene level.
Feeding strategies have been shown to directly impact the transcription of these genes. Supplementation of the culture medium with ammonium acetate resulted in a significant upregulation of dahp and trpC transcripts. jmb.or.krjmb.or.kr An even more pronounced effect was observed with the co-addition of Ca²⁺ and Al³⁺ ions, which led to a substantial increase in the transcript levels of dahp, cs, and trpC. researchgate.netresearchgate.net A co-addition strategy involving the precursors shikimate, anthranilate, tryptophan, and alanine (B10760859) also led to the upregulation of pivotal genes like dahp and cs. researchgate.net
These findings indicate that the enhanced production of chaetominine is directly correlated with the increased expression of its key biosynthetic genes, which can be triggered by specific nutritional and ionic cues.
| Regulatory Strategy | Target Gene | Fold Change in Transcript Level | Reference |
| Ammonium Acetate Feeding | laeA | Upregulated | jmb.or.krjmb.or.kr |
| Ammonium Acetate Feeding | dahp | Upregulated | jmb.or.krjmb.or.kr |
| Ammonium Acetate Feeding | trpC | Upregulated | jmb.or.krjmb.or.kr |
| Co-addition of Ca²⁺ and Al³⁺ | laeA | 3.22-fold | researchgate.netresearchgate.net |
| Co-addition of Ca²⁺ and Al³⁺ | dahp | 12.65-fold | researchgate.netresearchgate.net |
| Co-addition of Ca²⁺ and Al³⁺ | cs | 5.58-fold | researchgate.netresearchgate.net |
| Co-addition of Ca²⁺ and Al³⁺ | trpC | 6.99-fold | researchgate.netresearchgate.net |
| Deletion of hbxA | Chaetominine Production | Decreased | asm.org |
Strategies for Enhanced Production in Fermentation Systems
The low native yield of this compound has prompted the development of various strategies to enhance its production in submerged fermentation systems. These approaches focus on optimizing the culture environment and providing the necessary building blocks for its biosynthesis.
Optimization of Culture Medium Composition (e.g., Carbon and Nitrogen Sources)
The composition of the culture medium plays a crucial role in both fungal growth and secondary metabolite production. Studies on A. fumigatus CY018 have shown that the choice of carbon and nitrogen sources significantly impacts chaetominine yield.
Among various carbon sources tested, including glucose, sucrose (B13894), maltose, and soluble starch, sucrose was found to be the most suitable for chaetominine production. scispace.com Optimization of the sucrose concentration revealed that 115.03 g/L resulted in the highest yield. scispace.comresearchgate.net
Regarding nitrogen sources, several options such as sodium nitrate, ammonium chloride, peptone, and yeast extract were evaluated. Ammonium acetate proved to be the most effective in promoting chaetominine biosynthesis. jmb.or.krscispace.com A concentration of 3.98 g/L of ammonium acetate was determined to be optimal. scispace.comresearchgate.net High concentrations of ammonium acetate, however, were found to have a negative effect on production. jmb.or.kr
| Nutrient | Source | Optimal Concentration | Reference |
| Carbon | Sucrose | 115.03 g/L | scispace.comresearchgate.net |
| Nitrogen | Ammonium Acetate | 3.98 g/L | scispace.comresearchgate.net |
Precursor Feeding Strategies (e.g., Tryptophan, Ammonium Acetate, Metal Ions)
Given that the biosynthesis of this compound is believed to originate from amino acid precursors, feeding strategies involving these building blocks have been explored to boost production. D-tryptophan, a likely precursor, has been a key focus. The addition of 3.84 g/L of D-tryptophan to the culture medium significantly enhanced chaetominine yield. scispace.comresearchgate.net A systematic study revealed that adding 17 mM of tryptophan at 192 hours of fermentation was the most effective strategy, leading to a 2.85-fold increase in production compared to the unoptimized medium. scispace.com
A co-addition strategy has also proven effective. The simultaneous addition of 10 mM shikimate, 10 mM anthranilate, 20 mM tryptophan, and 10 mM alanine resulted in a chaetominine production of 53.87 mg/L in shake flask experiments. researchgate.netresearchgate.net
Furthermore, the supplementation of the medium with specific metal ions has been shown to enhance production. The co-addition of 0.5 mM Ca²⁺ and 0.5 mM Al³⁺ at 120 hours of fermentation significantly increased the chaetominine titer. researchgate.netresearchgate.net This effect is linked to the increased activity of key biosynthetic enzymes and the upregulation of their corresponding genes. researchgate.netresearchgate.net
Scale-Up Fermentation in Bioreactors
Translating the success from shake-flask experiments to larger-scale bioreactors is a critical step for the industrial production of this compound. Several studies have successfully scaled up the fermentation process to 5-L bioreactors. jmb.or.krjmb.or.krresearchgate.netresearchgate.netscispace.comresearchgate.net
In one study, based on optimized medium composition and tryptophan feeding, a maximum chaetominine yield of 48.53 mg/L was achieved in a 5-L bioreactor with an air flow rate of 2.0 VVM and an agitation rate of 400 rpm. scispace.comresearchgate.net Another approach, employing an ammonium acetate feeding strategy, achieved a production of 57.9 mg/L in a 5-L bioreactor with a feeding rate of 0.01 g/L/h. jmb.or.krjmb.or.kr The highest reported yield in a 5-L bioreactor, 75.6 mg/L, was obtained through a strategy involving the co-addition of Ca²⁺ and Al³⁺. researchgate.netresearchgate.net These results demonstrate the feasibility of producing this compound on a larger scale through carefully controlled fermentation processes.
| Fermentation Scale | Strategy | Achieved Yield | Key Parameters | Reference |
| 5-L Bioreactor | Medium Optimization & Tryptophan Feeding | 48.53 mg/L | Airflow: 2.0 VVM, Agitation: 400 rpm | scispace.comresearchgate.net |
| 5-L Bioreactor | Ammonium Acetate Feeding | 57.9 mg/L | Feeding Rate: 0.01 g/L/h | jmb.or.krjmb.or.kr |
| 5-L Bioreactor | Co-addition of Ca²⁺ and Al³⁺ | 75.6 mg/L | - | researchgate.netresearchgate.net |
Mechanistic Investigations of Chaetominine Biological Activities in Vitro Cellular Models
Cellular Growth Inhibition and Cytotoxicity Assessment
(-)-Chaetominine has been shown to be a potent inhibitor of cancer cell proliferation. nih.govnih.gov Studies have demonstrated its cytotoxic activity against human leukemia K562 cells and colon cancer SW1116 cells. caymanchem.comglpbio.com In K562 cells, this compound exhibited an IC50 value of approximately 34-35 nM, indicating stronger cytotoxic activity than the positive control, 5-fluorouracil (B62378) (5-FU), which had an IC50 of 55 nM. nih.govspandidos-publications.comnih.gov For SW1116 colon cancer cells, the IC50 value was reported to be around 28-46 nM. nih.govnih.gov
A key finding is the selective cytotoxicity of this compound towards cancer cells. nih.gov In contrast to its potent effect on K562 leukemia cells, it showed minimal inhibitory impact on the growth of normal human peripheral blood mononuclear cells (HPBMCs) at concentrations up to 200 nM. nih.gov After 48 hours of incubation with 200 nM of the compound, the inhibition of HPBMCs was less than 10%, while for K562 cells, it reached about 90%. nih.gov This selectivity suggests a potential therapeutic window for the compound. The cytotoxic effects in both K562 and SW1116 cells are associated with the induction of apoptosis. nih.gov
| Cell Line | Compound | IC50 Value (nM) | Reference |
|---|---|---|---|
| K562 (Human Leukemia) | This compound | 34-35 | nih.govspandidos-publications.comnih.gov |
| K562 (Human Leukemia) | 5-Fluorouracil (5-FU) | 55 | nih.gov |
| SW1116 (Colon Cancer) | This compound | 28-46 | nih.govnih.gov |
Apoptosis Induction Pathways
The primary mechanism for the cytotoxicity of this compound is the induction of apoptosis, or programmed cell death. nih.govspandidos-publications.com This has been observed in both human leukemia K562 and colon cancer SW1116 cells. spandidos-publications.comnih.gov In SW1116 cells, treatment with 25, 50, and 100 nM of this compound led to a dose-dependent increase in the total apoptosis rate from a baseline of 6.4% to 16.4%, 35.6%, and 60.0%, respectively. spandidos-publications.comnih.gov The apoptotic process is initiated through the intrinsic, or mitochondrial, pathway. nih.govnih.gov
The mitochondrial pathway of apoptosis is a central mechanism through which this compound exerts its effects. nih.govjmb.or.krglpbio.com This pathway involves a series of coordinated molecular events within the mitochondria that ultimately lead to cell death.
A critical step in the mitochondrial pathway is the regulation of proteins from the Bcl-2 family, which control mitochondrial outer membrane permeabilization. nih.gov this compound treatment significantly alters the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.govglpbio.com In K562 cells, the compound causes an upregulation of Bax and a downregulation of Bcl-2, leading to a substantial increase in the Bax/Bcl-2 ratio from 0.3 to 8. nih.govnih.gov This shift in the ratio is a key trigger for initiating the apoptotic cascade. nih.govnih.govwaocp.org
| Cell Line | Treatment | Effect | Bax/Bcl-2 Ratio Change | Reference |
|---|---|---|---|---|
| K562 (Human Leukemia) | This compound | Upregulation of Bax, Downregulation of Bcl-2 | Increased from 0.3 to 8 | nih.govnih.gov |
The increased Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential (MMP). nih.govglpbio.com Following treatment with this compound, a sharp decrease in the MMP has been observed in K562 cells. nih.govcaymanchem.com This depolarization of the mitochondrial membrane is a crucial event, indicating the permeabilization of the mitochondrial outer membrane and signaling the commitment of the cell to apoptosis. nih.gov
The loss of mitochondrial membrane potential facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.govglpbio.com One of the most important of these factors is cytochrome c. nih.govcaymanchem.com In K562 cells treated with this compound, cytochrome c is released from the mitochondria, which is a point of no return in the apoptotic process. nih.govnih.gov The released cytochrome c then participates in the formation of the apoptosome. nih.gov
The release of cytochrome c into the cytosol triggers the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. nih.govjmb.or.krglpbio.com The apoptosome, formed by cytochrome c, Apaf-1, and pro-caspase-9, leads to the activation of caspase-9, an initiator caspase. nih.gov Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3. nih.govcpn.or.kr
In K562 cells, treatment with this compound at concentrations of 25, 50, and 100 nM resulted in a dose-dependent increase in the activity of both caspase-9 and caspase-3. nih.gov Caspase-9 activity increased by 2.1-, 4.3-, and 5.6-fold, while caspase-3 activity showed an even more significant increase of 2.5-, 5.5-, and 8.8-fold, respectively. nih.gov This demonstrates that this compound-induced apoptosis is a caspase-dependent process mediated through the mitochondrial pathway. nih.gov
| Compound Concentration (nM) | Caspase-9 Activity Fold Increase | Caspase-3 Activity Fold Increase | Reference |
|---|---|---|---|
| 25 | 2.1 | 2.5 | nih.gov |
| 50 | 4.3 | 5.5 | nih.gov |
| 100 | 5.6 | 8.8 | nih.gov |
Mitochondrial Pathway Activation
Cell Cycle Regulation
This compound has been shown to interfere with the normal progression of the cell cycle, a key process in cell proliferation. nih.gov Its effects are cell-type dependent, leading to arrest at different phases of the cell cycle. nih.govnih.gov This targeted disruption of cell cycle progression is a key aspect of its cytotoxic activity against cancer cells. nih.gov
G1-Phase Cell Cycle Arrest
In human colon cancer SW1116 cells, this compound induces cell cycle arrest at the G1 phase. nih.govnih.gov Treatment with this compound leads to a time-dependent accumulation of cells in the G1 phase. nih.gov For instance, after 48 hours of treatment, the percentage of SW1116 cells in the G1 phase increased to 68.78% from a control level of 51.84%. nih.gov This arrest is associated with the modulation of key regulatory proteins involved in the G1/S transition. nih.govmdpi.com Specifically, this compound treatment leads to a decrease in the mRNA levels of cyclin E, cyclin-dependent kinase 2 (CDK2), and cyclin-dependent kinase 4 (CDK4). nih.govnih.gov These proteins are crucial for the progression from the G1 to the S phase of the cell cycle. mdpi.com The G1 phase arrest in SW1116 cells is linked to the activation of the p53/p21 and ATM/Chk2 signaling pathways. nih.govnih.gov
S-Phase Cell Cycle Arrest
In contrast to its effect on colon cancer cells, this compound causes S-phase cell cycle arrest in human leukemia K562 cells. nih.govnih.gov This is evidenced by a dose-dependent increase in the population of cells in the S phase following treatment. nih.gov For example, treatment with 40 nM of this compound for 24 hours resulted in 49.5% of K562 cells being in the S phase, compared to 25.26% in the control group. nih.gov The molecular mechanism underlying this S-phase arrest involves the downregulation of cyclin A and CDK2 at both the protein and gene expression levels. nih.govnih.gov The ATR/Chk1/cdc25A signaling pathway is implicated in this process. nih.govnih.gov
Modulation of Intracellular Signaling Pathways
This compound exerts its effects on cell cycle regulation by modulating several key intracellular signaling pathways that are critical for cell cycle control and the DNA damage response. nih.govnih.govresearchgate.net
Regulation of ATR/Chk1/cdc25A Pathway
In K562 leukemia cells, this compound has been shown to modulate the ATR/Chk1/cdc25A pathway, which is a critical regulator of the S-phase checkpoint. nih.govnih.gov Treatment with this compound leads to an increase in the expression of phosphorylated ATR (p-ATR) and Chk1. nih.govnih.gov Concurrently, the levels of cdc25A, a phosphatase that activates CDK2, are decreased. nih.govnih.gov This cascade of events ultimately leads to the repression of cyclin A and CDK2, which are important for S-phase progression, thereby initiating S-phase arrest. nih.govnih.gov
Impact on p53/p21 Signaling
In SW1116 colon cancer cells, this compound treatment leads to the upregulation of p53 and its downstream target, p21. nih.govnih.gov This increase in p53 and p21 expression occurs in a time-dependent manner. nih.gov The p53 tumor suppressor protein plays a crucial role in inducing G1-phase cell cycle arrest, and it does so by activating the transcription of p21, which in turn inhibits the activity of cyclin-dependent kinases (CDKs). nih.gov The activation of the p53/p21 pathway is a key mechanism by which this compound induces G1-phase arrest in these cells. nih.govnih.gov However, in hepatocellular carcinoma Huh7 cells, this compound did not show a significant effect on TP53 levels. ekb.eg
Effects on ATM/Chk2 Signaling
The ATM/Chk2 signaling pathway is another important cascade that regulates the G1 checkpoint, and it is also affected by this compound in SW1116 cells. nih.govnih.gov Treatment with the compound increases the phosphorylation and accumulation of ATM and Chk2. nih.gov While the total expression of ATM is not significantly affected, its phosphorylation is a key activation step. nih.gov This activated ATM, along with the upregulated Chk2, contributes to the p53/p21-mediated G1-phase arrest. nih.gov The ATM/Chk2 and ATR/Chk1 signaling modules are central to the control of cell cycle checkpoints. nih.govresearchgate.net
Table of Research Findings on this compound's Biological Activities
| Cell Line | Effect on Cell Cycle | Modulated Signaling Pathway | Key Protein Changes |
| SW1116 (Colon Cancer) | G1-Phase Arrest nih.govnih.gov | p53/p21 nih.govnih.gov | ↑ p53, ↑ p21, ↓ cyclin E mRNA, ↓ CDK2 mRNA, ↓ CDK4 mRNA nih.govnih.gov |
| SW1116 (Colon Cancer) | G1-Phase Arrest nih.govnih.gov | ATM/Chk2 nih.govnih.gov | ↑ p-ATM, ↑ Chk2 nih.gov |
| K562 (Leukemia) | S-Phase Arrest nih.govnih.gov | ATR/Chk1/cdc25A nih.govnih.gov | ↑ p-ATR, ↑ Chk1, ↓ cdc25A, ↓ cyclin A, ↓ CDK2 nih.govnih.gov |
| Huh7 (Hepatocellular Carcinoma) | Not specified | p53 ekb.eg | No significant effect on TP53 levels ekb.eg |
Inhibition of PI3K/Akt/Nrf2 Signaling Pathway
This compound has been shown to interfere with the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cascade in cell survival and drug resistance. nih.govresearchgate.netekb.eg In adriamycin (ADR)-resistant human leukemia K562/Adr cells, this compound treatment leads to the inhibition of Akt phosphorylation and a reduction in nuclear Nrf2 levels. nih.gov This disruption of the PI3K/Akt/Nrf2 pathway is a key mechanism behind its ability to reverse drug resistance. nih.govnih.govosti.gov The pathway is a known regulator of Multidrug Resistance-associated Protein 1 (MRP1), and by inhibiting this signaling cascade, this compound effectively downregulates MRP1 expression. nih.govnih.govsci-hub.se Studies have demonstrated that the activation of the PI3K/Akt pathway can increase Nrf2 activity, which in turn promotes the expression of genes that contribute to chemoresistance. nih.govnih.gov Therefore, the inhibitory action of this compound on this pathway is a significant aspect of its anticancer potential. nih.govekb.eg
Influence on Drug Resistance Mechanisms
Reduction of Multidrug Resistance-associated Protein 1 (MRP1)-mediated Drug Efflux
A significant aspect of this compound's biological activity is its ability to counteract multidrug resistance, a major obstacle in cancer chemotherapy. nih.govosti.gov This is achieved, in part, by targeting the Multidrug Resistance-associated Protein 1 (MRP1), an efflux pump that actively transports chemotherapeutic agents out of cancer cells, thereby reducing their efficacy. nih.govnih.gov In adriamycin-resistant K562/Adr leukemia cells, which exhibit high levels of MRP1, this compound has been shown to suppress the expression of MRP1 at both the mRNA and protein levels. nih.gov This suppression leads to an increased intracellular accumulation of drugs like adriamycin, enhancing their cytotoxic effects. nih.govosti.gov The reduction in MRP1-mediated drug efflux is a direct consequence of the inhibition of the PI3K/Akt/Nrf2 signaling pathway. nih.govkoreamed.orgresearchgate.net It is noteworthy that while this compound significantly affects MRP1, it shows little to no effect on another major drug transporter, MDR1. nih.gov This targeted action restores the sensitivity of resistant cancer cells to conventional chemotherapeutic drugs. caymanchem.comcaymanchem.com
Selectivity in Cellular Models (e.g., Cancer vs. Peripheral Blood Mononuclear Cells)
This compound has demonstrated a degree of selective cytotoxicity, showing a more potent effect on cancer cells compared to normal, healthy cells. nih.gov In studies comparing its impact on the human leukemia cell line K562 and normal human peripheral blood mononuclear cells (HPBMCs), this compound inhibited the growth of K562 cells with an IC50 value of 35 nM. nih.gov In contrast, it exhibited minimal cytotoxicity towards HPBMCs at concentrations below 200 nM, indicating that cancer cells are more sensitive to its effects. nih.gov This selectivity is a crucial characteristic for a potential therapeutic agent, as it suggests a lower likelihood of damaging healthy tissues. The cytotoxic effects of this compound in K562 cells are linked to the induction of apoptosis. researchgate.netnih.gov The compound has also shown potent cytotoxicity against the SW1116 colon cancer cell line. caymanchem.comnih.govspandidos-publications.com While the precise molecular mechanisms underpinning this selectivity are still under investigation, the differential response between cancerous and normal cells is a promising area of research. researchgate.netnih.gov
Structure Activity Relationship Sar Studies and Synthetic Derivatives of Chaetominine
Rational Design and Synthesis of (-)-Chaetominine Analogues
The core structure of this compound, a quinazolinone alkaloid, has served as a template for the rational design of new derivatives. biomolther.org The synthesis of these analogues is often inspired by the compound's natural biosynthetic pathway and its complex architecture. Researchers have employed bio-inspired, step-economical, and protecting-group-free enantioselective total syntheses to create not only this compound itself but also its analogues. biomolther.orgjst.go.jp
A key strategy in the rational design of more potent analogues has been the incorporation of electrophilic groups. researchgate.net This approach aims to create derivatives that can form covalent bonds with specific residues, such as cysteine or threonine, on their cellular target proteins. researchgate.net The hypothesis is that such covalent interactions could lead to enhanced and more durable biological effects. One notable example is the synthesis of an acrylamide-containing derivative of this compound, designed to act as a covalent inhibitor. researchgate.net
The total synthesis of the parent compound, this compound, has been a significant achievement, paving the way for the creation of its derivatives. nih.gov One successful synthesis converted a fumiquinazoline intermediate to this compound in seven steps, with a key step being the construction of the δ-lactam ring. nih.gov This foundational work provides the chemical routes necessary to produce the core scaffold, which can then be modified to generate a library of analogues for biological testing.
In addition to targeted synthetic efforts, new natural derivatives continue to be discovered. For instance, Aspera chaetominines A and B were isolated from a marine sponge-associated fungus, Aspergillus versicolour. tandfonline.com These naturally occurring analogues provide additional insights into the structural diversity and potential modifications of the chaetominine (B1668568) scaffold.
Evaluation of Modified Structures for Biological Activity
Following their synthesis, the new this compound analogues are subjected to rigorous biological evaluation to determine how structural modifications impact their activity. The primary assay for these compounds is the assessment of their cytotoxicity against various human cancer cell lines.
This compound itself has demonstrated potent cytotoxic activity, with reported IC₅₀ values of 21.0 nM against the human leukemia cell line K562 and 28.0 nM against the colon cancer cell line SW1116. nih.govresearchgate.net In another study, the IC₅₀ value against K562 cells was found to be 35 nM. biomolther.org This potent activity makes this compound a valuable benchmark for evaluating its synthetic derivatives.
The evaluation of rationally designed covalent inhibitors has yielded promising results. researchgate.net Derivatives of this compound featuring an acrylamide (B121943) group were tested against a panel of four cancer cell lines: K562 (leukemia), MM1.S (multiple myeloma), MV4-11 (acute myeloid leukemia), and RKO (colon cancer). researchgate.net One specific acrylamide-containing molecule, designated as compound 29 , showed a 9- to 17-fold increase in potency compared to the parent compound, this compound. researchgate.net However, other acrylamide derivatives were significantly less potent, indicating that the position and context of the electrophilic group are crucial for the desired biological effect. researchgate.net
The naturally isolated analogues, Aspera chaetominines A and B, also exhibited cytotoxic activity against K562 and SW1116 cells, with IC₅₀ values ranging from 7.5 to 12.5 μM. tandfonline.com While less potent than the parent compound, their activity confirms that the fundamental scaffold is amenable to modifications that retain biological function.
| Compound | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| This compound | K562 (Leukemia) | 21.0 nM | nih.gov |
| This compound | SW1116 (Colon Cancer) | 28.0 nM | nih.gov |
| This compound | K562 (Leukemia) | 35 nM | biomolther.org |
| Acrylamide Derivative (29) | K562, MM1.S, MV4-11, RKO | 9-17x more potent than this compound | researchgate.net |
| Aspera chaetominine A | K562, SW1116 | 7.5 - 12.5 µM | tandfonline.com |
| Aspera chaetominine B | K562, SW1116 | 7.5 - 12.5 µM | tandfonline.com |
Identification of Key Pharmacophoric Elements within the this compound Scaffold
Structure-activity relationship (SAR) studies, which analyze the connection between a molecule's structure and its biological activity, are crucial for identifying the essential pharmacophoric elements. wikipedia.orggardp.org For this compound and its analogues, these studies have begun to illuminate the structural features critical for its potent cytotoxicity.
The quinazolinone ring system is widely recognized as a privileged pharmacophore in medicinal chemistry, known for a broad spectrum of pharmacological activities, including antitumor effects. mdpi.com This structural motif is a core component of this compound and is considered fundamental to its biological action.
The unique alanine-derived δ-lactam ring is another distinguishing feature of the this compound framework. nih.govresearchgate.net The synthesis and evaluation of analogues help to probe the importance of this moiety. The significant drop in activity for some derivatives suggests that the integrity and specific conformation of this polycyclic system are important for interacting with its biological target.
The dramatic increase in potency observed for the acrylamide derivative 29 highlights the importance of this functional group and its strategic placement. researchgate.net This finding suggests that the introduction of a covalent-binding acrylamide moiety is a highly effective strategy for enhancing the compound's cytotoxic activity. The ability to form a covalent bond with a target protein likely leads to irreversible inhibition, amplifying the compound's effect. The lower activity of other acrylamide analogues underscores that not just the presence, but the precise positioning of this group is necessary to achieve optimal interaction with the target. researchgate.net
Collectively, the key pharmacophoric elements of this compound appear to be a combination of the rigid, complex polycyclic core, which includes the essential quinazolinone and δ-lactam rings, and specific, well-positioned functional groups that can be optimized for enhanced target engagement, such as through covalent interactions.
Future Research Trajectories and Translational Opportunities for Chaetominine
Discovery of Novel Biological Targets and Underexplored Mechanisms of Action
Initial studies have established that (-)-chaetominine exhibits potent cytotoxicity against human leukemia (K562) and colon cancer (SW1116) cell lines, with IC50 values reportedly more potent than the clinical drug 5-fluorouracil (B62378) in some assays. acs.orgmdpi.comnih.gov The primary mechanisms identified involve the induction of apoptosis and cell cycle arrest. nih.govnih.gov In SW1116 cells, this compound induces G1-phase arrest, which has been linked to the upregulation of p53 and p21. nih.gov Conversely, in K562 cells, it causes S-phase arrest through the ATR/Chk1/cdc25A signaling pathway. nih.gov The intrinsic apoptosis pathway is also activated, evidenced by an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent caspase activation. nih.govresearchgate.net
Despite this foundational knowledge, the full spectrum of this compound's molecular interactions remains largely uncharted. Future research should prioritize the identification of its direct binding partners. The development of derivatives functionalized with electrophilic groups, capable of forming covalent bonds with cellular proteins, represents a promising strategy for target identification. researchgate.net For instance, an acrylamide-containing derivative of this compound demonstrated significantly more potent cellular growth inhibition than the parent compound, suggesting potential covalent interactions with target proteins. researchgate.net
Furthermore, recent computational studies have predicted that this compound could be a potential inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a key viral enzyme. preprints.orgnih.gov This finding, though preliminary, opens a new avenue for investigating its potential antiviral applications. Experimental validation of this predicted interaction and screening against a broader range of viral and microbial targets could unveil novel therapeutic uses beyond oncology. The distinct mechanisms of cell cycle arrest in different cancer cell lines also suggest that the cellular response to this compound is context-dependent and warrants deeper investigation to identify biomarkers for sensitivity. nih.gov
Development of Advanced Synthetic Methodologies for Diversification and Optimization
The complex, sterically congested hexacyclic structure of this compound has made it a formidable target for total synthesis, inspiring the development of numerous innovative synthetic strategies. nih.govnih.gov Early approaches established the core ring system and confirmed the absolute configuration of the natural product. acs.orgacs.org Subsequent efforts have focused on improving efficiency and conciseness.
Future synthetic endeavors should leverage these advanced methodologies to create libraries of this compound analogues. The ability to modify specific moieties, such as the δ-lactam ring or the quinazolinone portion, is crucial for systematic structure-activity relationship (SAR) studies. mdpi.comresearchgate.net For example, a key step in one synthesis involved the cyclization of an amino ester to form the characteristic δ-lactam. nih.gov Manipulating this step could allow for the introduction of diverse substituents to probe its importance for biological activity. The development of stereodivergent strategies could also yield diastereomers of this compound, such as isochaetominine C, which could possess unique biological profiles. researchgate.net Such synthetic diversification is essential for optimizing potency, selectivity, and pharmacokinetic properties, paving the way for its development as a therapeutic lead.
Integration of Biosynthetic Engineering and Synthetic Chemistry for Scalable Production
This compound is a secondary metabolite produced by endophytic fungi, including Aspergillus and Chaetomium species. nih.govrsc.orgresearchgate.net The natural production yields are often low, which hampers extensive biological evaluation and preclinical development. scispace.comnih.gov It is biosynthesized from L-alanine, anthranilic acid, and D-tryptophan. acs.orgmdpi.comscispace.com While total synthesis provides a route to the compound, fermentation-based approaches offer a potentially more scalable and cost-effective solution.
Significant progress has been made in optimizing the fermentation process for this compound production. Studies on Aspergillus fumigatus CY018 have shown that optimizing the culture medium and feeding precursors like D-tryptophan can substantially increase yields. scispace.com For instance, under optimized conditions, the production yield was increased nearly four-fold. scispace.com Furthermore, the addition of metal ions such as Ca2+ and Al3+ has been shown to enhance production by upregulating key enzymes in the biosynthetic pathway. nih.gov A scaled-up fermentation in a 5-L bioreactor achieved a production of 75.6 mg/L. nih.gov
The synergy between understanding the biosynthesis and chemical synthesis is a powerful paradigm. Chemical synthesis has helped to validate plausible biosynthetic routes. rsc.orgrsc.org For example, the successful synthesis from L-tryptophan suggested that the inversion of stereochemistry might occur late in the biosynthetic pathway via an epimerization event, rather than starting from D-tryptophan. rsc.org Future work should focus on elucidating the complete enzymatic cascade of the this compound biosynthetic gene cluster. This knowledge can be used to engineer the producing fungal strains for higher yields through metabolic engineering. Combining engineered biosynthesis of a late-stage intermediate with a few final chemical modification steps—a semisynthetic approach—could be the most efficient strategy for producing diverse and potent analogues on a large scale.
Computational Chemistry and Molecular Modeling for Predictive Research
Computational chemistry and molecular modeling are increasingly valuable tools for accelerating natural product research. In the context of this compound, these methods have already been applied to elucidate its stereochemistry and to predict novel biological targets. preprints.orgmdpi.com For example, comparison of calculated and experimental Electronic Circular Dichroism (ECD) spectra, as well as X-ray analysis, has been crucial in confirming the absolute configurations of this compound and related complex alkaloids. mdpi.com
Molecular docking simulations have been instrumental in identifying the papain-like protease (PLpro) of SARS-CoV-2 as a potential target for this compound, thereby suggesting a new therapeutic application. preprints.orgnih.gov This predictive power allows for the rational prioritization of experimental screening efforts.
Future research should more deeply integrate computational approaches. Molecular dynamics simulations can be used to study the binding stability of this compound and its analogues in the active sites of known and predicted targets, providing insights into the molecular determinants of affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) models can be developed as libraries of synthetic analogues become available, enabling the prediction of biological activity for novel, un-synthesized derivatives. Furthermore, computational tools can aid in the design of new synthetic routes, for instance, by modeling transition states of key reactions to predict stereochemical outcomes. mdpi.com This in silico-guided approach can de-risk and accelerate the entire pipeline, from hit discovery and lead optimization to the development of efficient and scalable production methods.
Q & A
Q. What are the established methods for synthesizing (-)-chaetominine, and how do biomimetic approaches enhance efficiency?
this compound is synthesized via multi-step organic routes, with biomimetic strategies offering streamlined pathways. Key steps include oxidative cyclization of tryptophanyl-alanine dipeptides to form the tetrahydropyridoindole core, followed by stereocontrolled reductions and side-chain installations. For example, Malgesini et al. (2009) achieved a 9.3% overall yield using a nine-step sequence starting from D-tryptophan methyl ester, avoiding protective groups by strategically introducing the quinazolinone moiety early . Biomimetic approaches replicate biosynthetic precursors (e.g., tryptophan and alanine) to improve yield and reduce complexity, as demonstrated in total syntheses by Coste et al. (2009) .
Q. How does this compound induce apoptosis in cancer cells at the molecular level?
this compound triggers apoptosis via mitochondrial pathways by modulating pro- and anti-apoptotic proteins. In leukemia K562 cells, it upregulates Bax (pro-apoptotic), downregulates Bcl-2 (anti-apoptotic), and promotes cytochrome c release from mitochondria to the cytosol, activating caspase-dependent apoptosis . Additionally, it elevates Apaf-1 expression, facilitating apoptosome formation . ROS generation and inhibition of PI3K/Akt/Nrf2 signaling further sensitize drug-resistant cells, as shown in K562/Adr models .
Advanced Research Questions
Q. What experimental strategies optimize this compound yield in fungal fermentation, and how are statistical tools applied?
Fermentation optimization involves:
- Precursor Feeding : Adding 17 mM D-tryptophan at 192 h increases yield 2.85-fold by serving as a biosynthetic precursor .
- Medium Design : Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies optimal concentrations of sucrose (115.03 g/L), ammonium acetate (3.98 g/L), and D-tryptophan (3.84 g/L), achieving 57.57 mg/L yield (3.99× baseline) .
- Statistical Validation : ANOVA confirms model significance (p < 0.0001, R² = 0.92), and scale-up in bioreactors (5-L) validates scalability under controlled agitation (400 rpm) and aeration (2.0 VVM) .
Q. How can researchers resolve contradictions in precursor concentration effects on this compound production?
Contradictory data (e.g., tryptophan’s dual role in enhancing/inhibiting production) require:
- Dose-Response Analysis : Systematic testing of concentrations (5–29 mM) reveals a threshold (17 mM) beyond which feedback inhibition occurs, as seen in Streptomyces dinactin studies .
- Time-Staged Feeding : Delayed tryptophan addition (post-192 h) avoids early metabolic burden, maximizing precursor utilization .
- Mechanistic Studies : Tracing nitrogen assimilation pathways (e.g., ammonium acetate inhibition at >3.5 g/L) clarifies nitrogen source impacts on secondary metabolism .
Q. What analytical techniques validate this compound’s structural identity and purity in synthetic and biosynthetic studies?
- NMR and LC-MS : Confirm molecular structure and stereochemistry, as used in synthetic validation by Malgesini et al. (2009) .
- HPLC : Quantifies purity (>95%) and monitors fermentation titers (e.g., 55.92 mg/L in optimized media) .
- Chiral Chromatography : Ensures enantiomeric purity, critical for bioactivity .
Q. What in vitro models demonstrate this compound’s antiviral potential, and what mechanistic insights exist?
this compound shows intermediate antiviral activity against SARS-CoV-2 (SI = 6.6) by targeting papain-like protease (PLpro), a key viral replication enzyme. Molecular docking and cell-based assays (e.g., Vero E6 cells) validate its inhibition of PLpro, reducing viral load . Comparatively, fumitremorgin C (SI = 19.77) exhibits stronger activity, suggesting structure-activity relationships worth exploring .
Methodological Guidance
Q. How should researchers formulate hypotheses on this compound’s biosynthesis using genomic and metabolomic data?
- Genome Mining : Identify biosynthetic gene clusters (BGCs) in Aspergillus fumigatus CY018, focusing on nonribosomal peptide synthetases (NRPS) and cytochrome P450 enzymes linked to indole alkaloid production .
- Isotope Labeling : Track incorporation of ¹³C-labeled tryptophan/alanine into the chaetominine scaffold to map precursor utilization .
- CRISPR Interference : Knock out candidate BGCs to confirm their roles in biosynthesis .
Q. What frameworks ensure rigorous experimental design in this compound research?
- PICO Framework : Define Population (e.g., fungal strain CY018), Intervention (e.g., RSM-optimized media), Comparison (baseline media), and Outcome (yield in mg/L) .
- FINER Criteria : Ensure questions are Feasible (e.g., lab-scale fermentation), Interesting (novel optimization strategies), Novel (unexplored precursors), Ethical (non-GMO approaches), and Relevant (anticancer applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
